

4-Bromo-2-fluoro-1-nitrobenzene IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-fluoro-1-nitrobenzene

Cat. No.: B105774

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-2-fluoro-1-nitrobenzene

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides a comprehensive overview of **4-Bromo-2-fluoro-1-nitrobenzene**, a versatile aromatic compound with significant applications in organic synthesis. The official IUPAC name for this compound is **4-bromo-2-fluoro-1-nitrobenzene**^[1]. Its unique combination of bromo, fluoro, and nitro functional groups makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty materials^[2].

Chemical and Physical Properties

The physicochemical properties of **4-Bromo-2-fluoro-1-nitrobenzene** are summarized in the table below, providing essential data for handling, storage, and reaction planning.

Property	Value	Source(s)
IUPAC Name	4-bromo-2-fluoro-1-nitrobenzene	[1]
CAS Number	321-23-3	[1][3]
Molecular Formula	C ₆ H ₃ BrFNO ₂	[1][3]
Molecular Weight	220.00 g/mol	[1][3]
Appearance	Clear yellow to brownish liquid after melting	[4][5]
Melting Point	18-20 °C	[2][5]
Boiling Point	240-241 °C	[4][5]
Density	1.786 g/mL at 25 °C	[4][5]
Refractive Index	n ₂₀ /D 1.575	[5]

Safety and Hazard Information

Proper handling of **4-Bromo-2-fluoro-1-nitrobenzene** is crucial. The compound is associated with several hazards as classified under the Globally Harmonized System (GHS).

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

Source: PubChem[1]

Experimental Protocols and Reactions

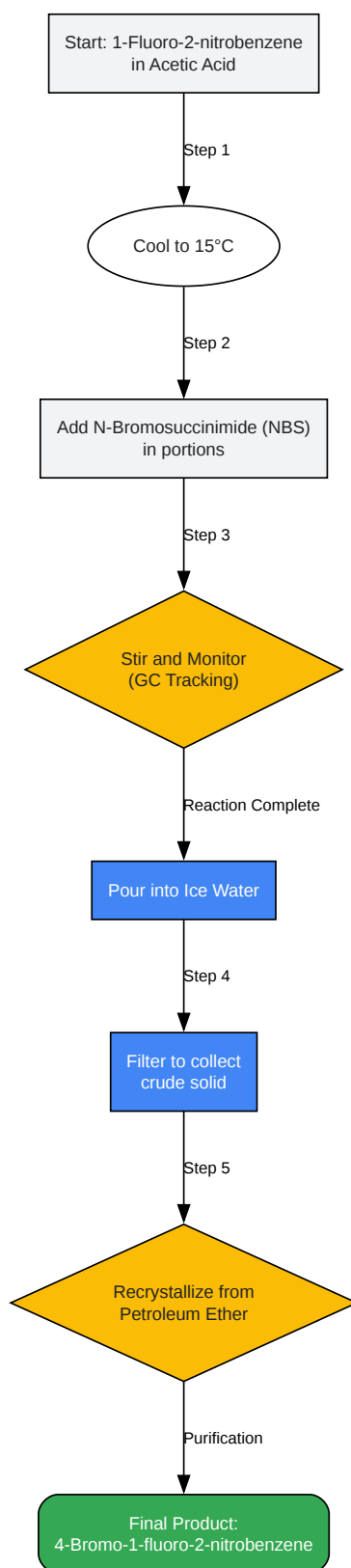
The reactivity of **4-Bromo-2-fluoro-1-nitrobenzene**, imparted by its distinct functional groups, makes it a versatile substrate for various organic reactions[6].

Synthesis of 4-Bromo-1-fluoro-2-nitrobenzene

A common method for synthesizing a related isomer, 4-bromo-1-fluoro-2-nitrobenzene, involves the bromination of 1-fluoro-2-nitrobenzene. While the exact protocol for the title compound (**4-Bromo-2-fluoro-1-nitrobenzene**) is not detailed in the provided results, a representative synthesis for a similar compound is outlined below.

General Procedure:

- Dissolve the starting material, o-fluoronitrobenzene, in a solvent such as acetic acid within a reaction vessel.
- Cool the mixture to approximately 15°C.
- Add the brominating agent, N-bromosuccinimide (NBS), to the mixture in portions while maintaining the temperature.
- Monitor the reaction progress using a suitable technique like Gas Chromatography (GC) until the starting material is consumed.
- Upon completion, quench the reaction by slowly pouring the mixture into ice water, which will cause the product to precipitate.
- Isolate the crude solid product by filtration.
- Further purification can be achieved by recrystallization from a suitable solvent, such as petroleum ether, to yield the pure product[7].



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4-bromo-1-fluoro-2-nitrobenzene.

Key Chemical Reactions

The functional groups on the aromatic ring dictate the compound's reactivity:

- **Nucleophilic Aromatic Substitution:** The electron-withdrawing nitro group and the fluorine atom activate the benzene ring for nucleophilic aromatic substitution reactions. This allows for the displacement of the fluorine or bromine atoms by various nucleophiles, a key step in building more complex molecules[2][8].
- **Coupling Reactions:** The bromine atom can participate in various cross-coupling reactions, such as the Sonogashira reaction, enabling the formation of carbon-carbon bonds[4][5][9].
- **Reduction of Nitro Group:** The nitro group can be readily reduced to an amine group (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative can be further modified[9].

Applications in Drug Development and Industry

4-Bromo-2-fluoro-1-nitrobenzene is a crucial building block in several high-value sectors.

- **Pharmaceuticals:** It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs)[2][9]. Its structure is incorporated into new chemical entities being investigated for therapeutic areas such as oncology, infectious diseases, and inflammation[8]. It is specifically mentioned in the synthesis of anti-inflammatory agents[4][5].
- **Agrochemicals:** This compound is used to create new pesticides and herbicides, contributing to crop protection and food security[2].
- **Materials Science:** In materials science, it is used to develop novel materials, including high-performance polymers and specialty dyes. These materials can exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications[2][5].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-fluoro-1-nitrobenzene | C₆H₃BrFNO₂ | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 [chemicalbook.com]
- 5. Cas 364-73-8,4-Bromo-1-fluoro-2-nitrobenzene | lookchem [lookchem.com]
- 6. guidechem.com [guidechem.com]
- 7. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [4-Bromo-2-fluoro-1-nitrobenzene IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105774#4-bromo-2-fluoro-1-nitrobenzene-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com